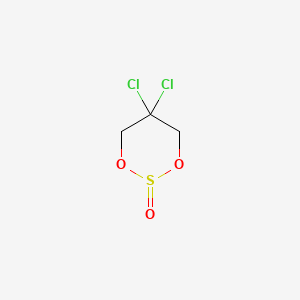
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane-4-methanol is a chemical compound with a unique structure that includes a dioxolane ring and a heptadienyl side chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C13H22O3, and it has a molecular weight of 226.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane-4-methanol typically involves the reaction of citral with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, advanced purification techniques like chromatography may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane-4-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: It may be explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of fragrances, flavors, and as an insecticide due to its efficacy in managing agricultural pests.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. For instance, as an insecticide, it may disrupt the normal functioning of insect hormones, leading to growth inhibition and developmental delays . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5(E)-2,6-dimethyl-1,5-heptadienyl imidazole (KK-42): This compound shares a similar heptadienyl side chain and has been studied for its growth-inhibitory activity in insects.
2-[(Z)-2,6-Dimethyl-1,5-heptadienyl]-1,3-dioxane: Another compound with a similar structure, used in various chemical applications.
Uniqueness
2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane-4-methanol is unique due to its specific combination of a dioxolane ring and a heptadienyl side chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
5694-82-6 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
[2-(2,6-dimethylhepta-1,5-dienyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-9-12(8-14)16-13/h5,7,12-14H,4,6,8-9H2,1-3H3 |
InChI Key |
PARQKBHRABMRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC1OCC(O1)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


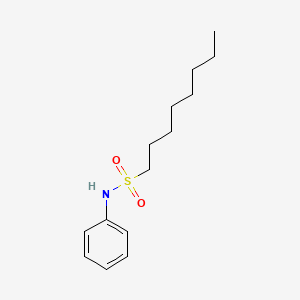
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

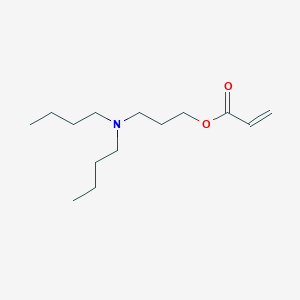
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)
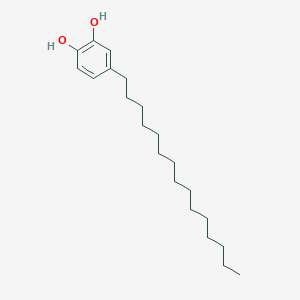
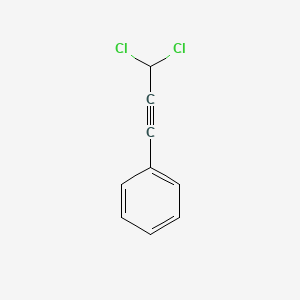
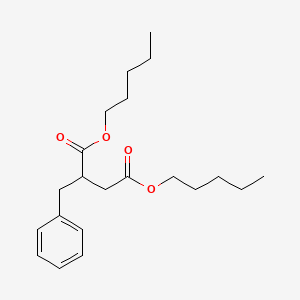
![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
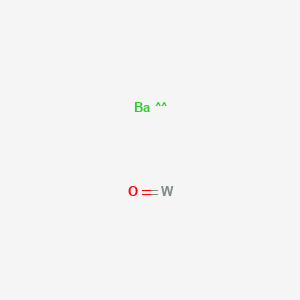
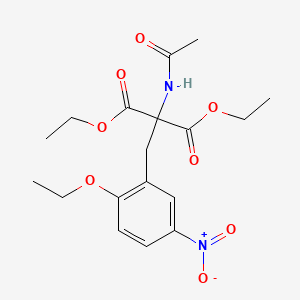
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)

